molecular formula C14H14N4O2 B1266401 7-Benzyltheophylline CAS No. 1807-85-8

7-Benzyltheophylline

Cat. No. B1266401
CAS RN: 1807-85-8
M. Wt: 270.29 g/mol
InChI Key: WXWQVDBZDNPNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyltheophylline, also known as 7-BTP, is a synthetic xanthine derivative and an analogue of theophylline. It is a white, crystalline powder that is soluble in water. 7-BTP is used in medical research to study its effects on the body and its potential therapeutic applications. It is also used in laboratory experiments to investigate its biochemical and physiological effects.

Scientific Research Applications

Pharmacological Properties

7-Benzyltheophylline has been studied for its pharmacological properties, particularly its potential as a hypotensive agent. Research from the 1950s indicated that 8-Benzyltheophylline, a structurally similar compound, showed promise as a potent hypotensive agent, leading to further studies on related compounds including 7-Benzyltheophylline (Hager, Krantz, & Harmon, 1953). Following up on this, another study focused on synthesizing various 8-substituted-theophylline derivatives, including 7-Benzyltheophylline, to explore structure-activity relationships and produce more effective vasodepressors (Hager, Krantz, Harmon, & Burgison, 1954).

Diuretic Applications

In the field of diuretics, 7-Benzyltheophylline has been a subject of interest. Research conducted in 2010 described the synthesis of derivatives of 7-Benzyl-8-sulfamoyltheophylline, exploring the introduction of various substituents to enhance diuretic effects (Dolman, Goot, & Moed, 2010). Earlier, in 1964, 7-Benzyl-8-sulfamoyltheophylline was reported to have appreciable diuretic activity, distinct from the pharmacological properties of theophylline itself (Dolman, Goot, Mos, & Moed, 1964).

Chemical Synthesis and Derivatives

Several studies have focused on the synthesis of 7-Benzyltheophylline derivatives and their potential applications. For instance, Nanavyan et al. (1987) investigated the reactions of 7,8-Diaminotheophylline, a derivative of 7-Benzyltheophylline, with various compounds, noting its potential for forming new chemical structures (Nanavyan, Kuz’menko, Pozharskii, & Klyuev, 1987).

properties

IUPAC Name

7-benzyl-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-16-12-11(13(19)17(2)14(16)20)18(9-15-12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWQVDBZDNPNLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170996
Record name 7-Benzyltheophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyltheophylline

CAS RN

1807-85-8
Record name 3,7-Dihydro-1,3-dimethyl-7-(phenylmethyl)-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyltheophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001807858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC14130
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Benzyltheophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyltheophylline
Reactant of Route 2
Reactant of Route 2
7-Benzyltheophylline
Reactant of Route 3
Reactant of Route 3
7-Benzyltheophylline
Reactant of Route 4
Reactant of Route 4
7-Benzyltheophylline
Reactant of Route 5
Reactant of Route 5
7-Benzyltheophylline
Reactant of Route 6
7-Benzyltheophylline

Citations

For This Compound
25
Citations
GP Hager, JC Krantz Jr, JB Harmon - Journal of the American …, 1953 - Elsevier
… ; 8- (2-methylene-2imidazo1ine)-theophylline; 7-benzyltheophylline; and 7-(2-methylene-2-… sium salt of theophylline, 7-benzyltheophylline (I) can be prepared (6); the same is true of a …
Number of citations: 11 www.sciencedirect.com
H Dolman, J van Der Goot… - Recueil des Travaux …, 1965 - Wiley Online Library
… 2 g; it was found to be 7-benzyltheophylline according to the analysis of N and S and its mp, which was not depressed after admixture with pure 7-benzyltheophylline). The filtrate was …
Number of citations: 2 onlinelibrary.wiley.com
K Bhushan, JH Lister - Australian Journal of Chemistry, 1976 - CSIRO Publishing
… On crystallization of the residue from ethanol 7-benzyltheophylline (0.1 g) was obtained, identical (mp, ir) with that derived from benzylation of theophylline, described above. …
Number of citations: 7 www.publish.csiro.au
K Avasthi, T Chandra, DS Rawat, DS Bhakuni - 1998 - nopr.niscpr.res.in
… Recently we have reported a convenient synthesis of phidolopin 1 a marine natural product', related to 7-benzyltheophylline 2 and its analogs alongwith their biological activities". …
Number of citations: 10 nopr.niscpr.res.in
JH Lister - Australian Journal of Chemistry, 1979 - CSIRO Publishing
… 1,3-dimethylated homologue (7benzyltheophylline) was also … by ir, tlc, nmr to be 7-benzyltheophylline (0.1 g). Examination of … (bp 60-80") 7-benzyltheophylline (0.1 g) was obtained. No …
Number of citations: 11 www.publish.csiro.au
JW Daly, I Hide, PK Bridson - Journal of medicinal chemistry, 1990 - ACS Publications
… of 3e starting from 7-benzyltheophylline.37 The theophylline homologue, 3h, was formed by … 7-Benzyltheophylline itself is 2- to 3-fold more potent than theophylline at adenosine …
Number of citations: 33 pubs.acs.org
JH Lister, K Bhushan - Australian Journal of Chemistry, 1978 - CSIRO Publishing
… brief heating of the latter in nitrobenzene (210/5 min) cyclization to the purine occurred but this was accompanied by fission of one of the benzyl groups giving 7-benzyltheophylline (lh) …
Number of citations: 3 www.publish.csiro.au
IG Moores, EFV Scriven, RK Smalley… - Journal of fluorine …, 1988 - Elsevier
… Only the isomeric 7-benzyltheophylline could be isolated and the authors have demonstrated conclusively the acid-catalysed nature of the rearrangement. More recently [lOI Lewis-acid …
Number of citations: 4 www.sciencedirect.com
PJM Van Galen, AH VAN BERGEN… - Molecular …, 1994 - ncbi.nlm.nih.gov
… Substitutions at the 7 position appear to be tolerated, in contrast to A 1 receptors, where 7 substituents tend to diminish affinity (7); eg, both caffeine and 7-benzyltheophylline are slightly …
Number of citations: 228 www.ncbi.nlm.nih.gov
JH Lister - Advances in Heterocyclic Chemistry, 1979 - Elsevier
… A reexamination of the reaction (aqueous solution at 1000) gave not only the expected 7-benzyltheophylline, but also the 8-benzyl- and 7,8-dibenzyl analogs.71 It should be pointed out …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.